1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride
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Description
Scientific Research Applications
Uterine Relaxant Properties
1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride derivatives show promising uterine relaxant properties. Studies indicate that compounds synthesized from this chemical structure can significantly delay the onset of labor in pregnant rats, exhibiting higher cyclic adenosine monophosphate (cAMP) releasing potential than isoxsuprine hydrochloride, except for specific derivatives. Notably, these compounds also demonstrate insignificant cardiac stimulant potential compared to isoxsuprine hydrochloride, which highlights their potential safety and effectiveness as uterine relaxants (Viswanathan & Chaudhari, 2006).
Cardioselectivity and Beta-adrenoceptor Affinity
Research has also explored the cardioselectivity of beta-adrenoceptor blocking agents derived from 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride. The synthesized series of compounds demonstrated significant affinity for beta-1 and beta-2-adrenoceptors, showcasing substantial cardioselectivity, especially when the aryloxy moiety's size increased to certain substituents. This indicates the compound's potential in developing cardioselective beta-blockers, offering new possibilities in cardiovascular therapeutics (Rzeszotarski et al., 1979).
Chemical Protection and Deprotection Strategies
The compound has also been involved in studies focusing on chemical protection strategies. Research has shown that propargyloxycarbonyl chloride, derived from the core structure of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride, can effectively protect hydroxyl and amino functionalities of amino alcohols and aminophenols. This offers an orthogonal protection strategy where an amine and an alcohol group can be protected simultaneously, and later, if required, the alcohol group can be selectively deprotected. Such strategies are invaluable in synthetic chemistry for complex molecule construction (Ramesh, Bhat, & Chandrasekaran, 2005).
Antimicrobial Properties
Synthesized aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol have shown to be effective antimicrobial agents against bacteria and fungi, outperforming some current medical antiseptics. This suggests the potential of derivatives of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride in developing new, more potent antimicrobial compounds (Jafarov et al., 2019).
properties
IUPAC Name |
1-amino-3-(2-butan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15)8-14;/h4-7,10-11,15H,3,8-9,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOJEJLEGHIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride |
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